molecular formula C9H10N2O3S B11881665 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester

Cat. No.: B11881665
M. Wt: 226.25 g/mol
InChI Key: KPODZNTUAQBTJH-UHFFFAOYSA-N
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Description

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester is a complex organic compound with the molecular formula C8H8N2O3S. This compound is part of the thiazolo[3,2-a][1,3]diazepine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with a diazepine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester involves its interaction with specific molecular targets. For instance, it has been shown to act as a GABA A receptor agonist, which can modulate neurotransmission and produce sedative effects . The compound may also interact with other pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor agonist sets it apart from other similar compounds .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

methyl 8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylate

InChI

InChI=1S/C9H10N2O3S/c1-14-8(13)6-5-15-9-10-7(12)3-2-4-11(6)9/h5H,2-4H2,1H3

InChI Key

KPODZNTUAQBTJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=NC(=O)CCCN12

Origin of Product

United States

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